molecular formula C8H9ClO3 B6333007 5-Chloro-2,4-dimethoxyphenol CAS No. 18113-25-2

5-Chloro-2,4-dimethoxyphenol

Cat. No.: B6333007
CAS No.: 18113-25-2
M. Wt: 188.61 g/mol
InChI Key: PVOZANUKDUGIMV-UHFFFAOYSA-N
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Description

5-Chloro-2,4-dimethoxyphenol is an organic compound with the molecular formula C8H9ClO3 and a molecular weight of 188.61 g/mol . It is characterized by the presence of a chloro group and two methoxy groups attached to a phenol ring. This compound is used in various chemical and biological applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,4-dimethoxyphenol can be achieved through several methods. One common approach involves the chlorination of 2,4-dimethoxyphenol using N-chlorosuccinimide (NCS) in the presence of a suitable solvent like dichloromethane . The reaction is typically carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,4-dimethoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dechlorinated phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2,4-dimethoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2,4-dimethoxyphenol involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it competes with the substrate (tyrosine) for the active site of the enzyme, thereby inhibiting the production of melanin

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2,4-dimethoxyphenol is unique due to the presence of both chloro and methoxy groups on the phenol ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

5-chloro-2,4-dimethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOZANUKDUGIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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